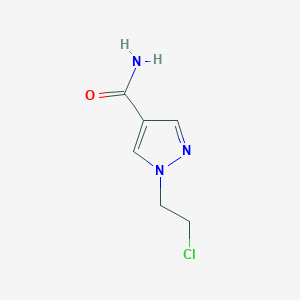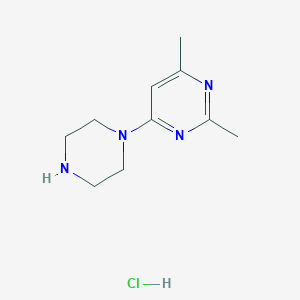![molecular formula C17H20ClN3O3S B2865377 2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine CAS No. 2415519-17-2](/img/structure/B2865377.png)
2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine (CMP) is a chemical compound that has been extensively researched for its potential use in the field of medicine. It is a pyrimidine derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This results in a reduction in inflammation, pain, and seizures.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. It has also been shown to have analgesic effects by inhibiting the activity of certain receptors in the body. In addition, this compound has been shown to have anticonvulsant effects by reducing the activity of certain ion channels in the brain.
Advantages and Limitations for Lab Experiments
2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive compared to other compounds, and it can be difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the exploration of this compound's potential use in the treatment of other diseases, such as multiple sclerosis and epilepsy. Finally, there is a need for further research into the mechanism of action of this compound to better understand its effects on the body.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively researched for its potential use in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, and has been studied for its potential use in the treatment of various diseases. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-5-nitropyrimidine with 1-[(2-chlorophenyl)methylsulfonyl]piperidine in the presence of a base. This reaction results in the formation of this compound with a high yield.
Scientific Research Applications
2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine has been extensively researched for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-[[1-[(2-chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c18-16-7-2-1-6-15(16)13-25(22,23)21-10-3-5-14(11-21)12-24-17-19-8-4-9-20-17/h1-2,4,6-9,14H,3,5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKKJZWUOYPPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2865294.png)
![N-[[1-(2-Chloropropanoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2865295.png)
![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)
![N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2865300.png)



![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2865305.png)
![[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea](/img/structure/B2865306.png)




![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2865317.png)